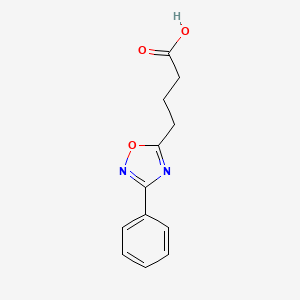

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

概要

説明

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid is an organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

準備方法

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .

化学反応の分析

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid undergoes various chemical reactions, including:

科学的研究の応用

While comprehensive data tables and case studies for the applications of "4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid" are not available within the provided search results, the following information highlights potential applications and research directions for similar compounds:

Scientific Research Applications

1,2,4-Oxadiazole derivatives have demonstrated anti-inflammatory activity, but should be devoid of any genotoxic side effects .

- Genotoxicity Studies: 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid (POPA), a related compound, showed no mutagenic activity in the Ames test, but a weak SOS response induction on Chromotest . Chemical modifications can reduce this response .

- Synthesis of Novel Compounds: Substituted-phenyl1,2,4-oxadiazol-5-yl derivatives have been synthesized for various applications .

- Biological Activities: Compounds containing a 1,3,4-oxadiazole motif (similar to 1,2,4-oxadiazole) possess diverse biological activities, including analgesic, anticonvulsant, and antibacterial properties .

Safety and Hazards

this compound is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Structural and Chemical Information

this compound has the molecular formula C12H12N2O3 . Key identifiers include :

- SMILES: C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O

- InChI: InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)

- InChIKey: MZTVBDKRHBBHNR-UHFFFAOYSA-N

- CAS No.: 875164-21-9

Predicted Collision Cross Section

Predicted collision cross sections for this compound adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 233.09208 | 150.9 |

| $$M+Na]+ | 255.07402 | 163.3 |

| $$M+NH4]+ | 250.11862 | 157.3 |

| $$M+K]+ | 271.04796 | 160.0 |

| $$M-H]- | 231.07752 | 153.3 |

| $$M+Na-2H]- | 253.05947 | 157.1 |

| $$M]+ | 232.08425 | 153.1 |

| $$M]- | 232.08535 | 153.1 |

作用機序

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is implicated in diabetic complications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth .

類似化合物との比較

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid can be compared with other oxadiazole derivatives, such as:

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid: This compound has a similar structure but includes a chlorine atom, which may enhance its biological activity.

4-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid: The presence of a methyl group in this derivative can affect its chemical reactivity and biological properties.

生物活性

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid is an organic compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

- CAS Number : 875164-21-9

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

2. Aldose Reductase Inhibition

The compound has been studied for its potential as an aldose reductase inhibitor , which is crucial in managing diabetic complications. By inhibiting this enzyme, the compound may prevent the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in diabetic patients. This mechanism is particularly relevant in preventing complications associated with diabetes mellitus.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies :

-

Aldose Reductase Inhibition :

- In vitro assays demonstrated that the compound inhibited aldose reductase activity significantly at concentrations as low as 20 µM . This inhibition was confirmed through kinetic studies showing a competitive inhibition pattern.

- Genotoxicity Assessment :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid | Structure | Higher antibacterial activity | Chlorine substitution enhances potency |

| 4-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid | Structure | Moderate anti-inflammatory effects | Methyl group affects reactivity |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and microbial targets:

- Aldose Reductase : The compound binds to the active site of aldose reductase, inhibiting its function.

- Antimicrobial Action : It disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis.

特性

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTVBDKRHBBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。